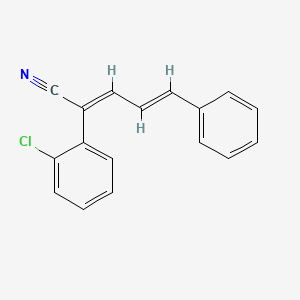
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is an organic compound characterized by the presence of a chlorophenyl group and a phenyl group attached to a pentadienenitrile backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile typically involves the reaction of chlorobenzaldehyde with phenylacetonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of chlorobenzaldehyde reacts with the methylene group of phenylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then subjected to further reaction steps to form the desired pentadienenitrile compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in water or ethanol, alkoxides in alcohol solvents, amines in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
科学研究应用
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It may interact with biological targets such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile depends on its specific application. In biological systems, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to desired biological outcomes. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or interference with cellular processes.
相似化合物的比较
Similar Compounds
- 2-(Chlorophenyl)-1-iodooctane
- 2-Chlorophenylacetic acid
- 2-Chlorophenylacetyl chloride
Uniqueness
2-(Chlorophenyl)-5-phenyl-2,4-pentadienenitrile is unique due to its pentadienenitrile backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
125369-79-1 |
|---|---|
分子式 |
C17H12ClN |
分子量 |
265.7 g/mol |
IUPAC 名称 |
(2E,4E)-2-(2-chlorophenyl)-5-phenylpenta-2,4-dienenitrile |
InChI |
InChI=1S/C17H12ClN/c18-17-12-5-4-11-16(17)15(13-19)10-6-9-14-7-2-1-3-8-14/h1-12H/b9-6+,15-10- |
InChI 键 |
NBWHBAAWYGCURI-ZLRVCTSNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=CC=CC=C2Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


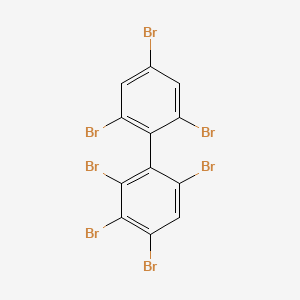
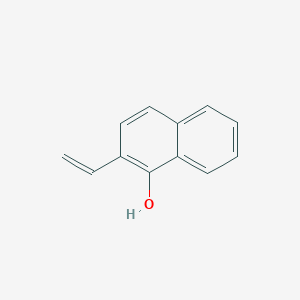

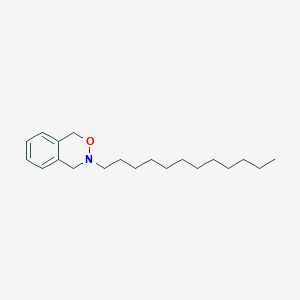
![9-Bromo-1-ethyl-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B14304045.png)
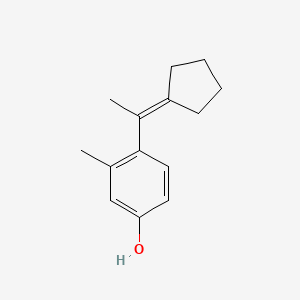
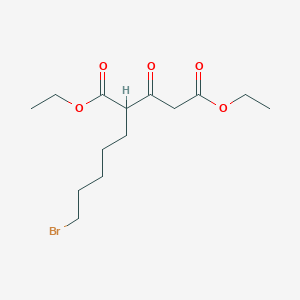
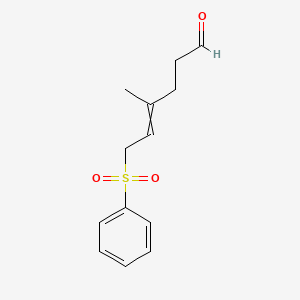
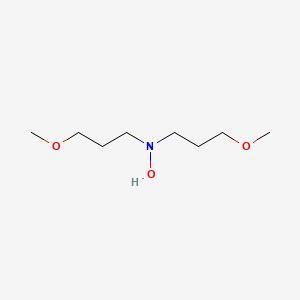


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
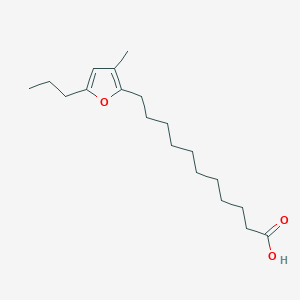
borane](/img/structure/B14304097.png)
